![molecular formula C19H16ClN7O B2770133 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005952-82-8](/img/structure/B2770133.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been explored for their antitubercular properties . They have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds involves the exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor . The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be influenced by the substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, and N-methylation . The reactions involve the use of different amines and solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated using Lipinski’s rule of five . The molecular weights of these compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .科学的研究の応用
Antimicrobial and Anticancer Agents Research into pyrazole and pyrazolopyrimidine derivatives, which share structural similarities with the compound , has demonstrated significant potential in the development of new antimicrobial and anticancer treatments. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, new series of pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, indicating their potential in the development of targeted therapies for various cancers (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds The utility of pyrazolopyrimidines extends beyond pharmacological applications to include their role as intermediates in the synthesis of complex heterocyclic compounds. For instance, pyrazoles have been used as building blocks in heterocyclic synthesis, leading to the creation of new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives (Harb, Abbas, & Mostafa, 2005). This research highlights the versatility of pyrazolopyrimidine derivatives in facilitating the development of new materials with potential applications in various fields of chemistry and materials science.
Molecular Docking and Synthesis for Antitumor Activities Further studies have focused on the design, synthesis, and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities, including molecular docking studies to understand their mechanism of action at the molecular level. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, with some showing potent efficacy across different cancer cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012). This line of research is crucial for the development of new cancer therapies that are more effective and have fewer side effects than current treatments.
作用機序
Target of Action
Similar compounds have been found to inhibit akt kinases , which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
It’s known that akt inhibitors typically work by competitively inhibiting the atp-binding site of the kinase, thus preventing the phosphorylation and activation of akt . This leads to a decrease in the phosphorylation of downstream targets of Akt.
Biochemical Pathways
Inhibition of Akt can therefore affect these pathways, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It is orally bioavailable, which suggests it is well absorbed in the gastrointestinal tract. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The compound has shown to inhibit tumor growth in a breast cancer xenograft model . This is likely due to its inhibition of Akt and the subsequent decrease in the phosphorylation of Akt’s downstream targets, which are involved in cell survival and proliferation.
将来の方向性
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRXQKQHQZHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。